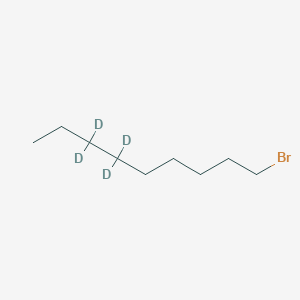
Antimicrobial agent-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimicrobial agent-9 is a chemical compound known for its ability to inhibit the growth of or kill microorganisms. It is used in various applications, including medicine, agriculture, and industrial processes, to control harmful microbial populations. This compound is part of a broader class of antimicrobial agents that have been developed to combat the increasing threat of microbial resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antimicrobial agent-9 typically involves a multi-step chemical process. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature, using anhydrous acetonitrile as the solvent . This reaction is followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving automated systems to control temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Antimicrobial agent-9 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like chlorine or bromine, nucleophiles such as hydroxide or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions often result in halogenated or alkylated products.
Wissenschaftliche Forschungsanwendungen
Antimicrobial agent-9 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on microbial cell structures and functions, providing insights into microbial resistance mechanisms.
Medicine: Explored as a potential therapeutic agent for treating bacterial, fungal, and viral infections.
Industry: Applied in the formulation of disinfectants, preservatives, and coatings to prevent microbial contamination.
Wirkmechanismus
The mechanism of action of Antimicrobial agent-9 involves multiple pathways:
Membrane Disruption: The compound interacts with microbial cell membranes, causing physical damage and increased permeability.
Reactive Oxygen Species (ROS) Generation: It induces the production of ROS, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids.
Enzyme Inhibition: This compound can inhibit key enzymes involved in microbial metabolism, disrupting essential biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper Nanoparticles: Known for their antimicrobial properties through ROS generation and membrane disruption.
Silver Nanoparticles: Used in various biomedical applications for their broad-spectrum antimicrobial activity.
Quaternary Ammonium Compounds: Commonly used disinfectants that disrupt microbial cell membranes.
Uniqueness
Antimicrobial agent-9 is unique due to its specific combination of membrane disruption, ROS generation, and enzyme inhibition mechanisms. This multi-faceted approach makes it highly effective against a wide range of microorganisms, including those resistant to other antimicrobial agents.
Eigenschaften
Molekularformel |
C43H62N16 |
|---|---|
Molekulargewicht |
803.1 g/mol |
IUPAC-Name |
4-N,4-N-bis(3-aminopropyl)-2-N-benzyl-6-[3-benzyl-4-[4-(benzylamino)-6-[bis(3-aminopropyl)amino]-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C43H62N16/c44-20-10-24-56(25-11-21-45)40-50-38(48-31-35-16-6-2-7-17-35)52-42(54-40)58-28-29-59(37(33-58)30-34-14-4-1-5-15-34)43-53-39(49-32-36-18-8-3-9-19-36)51-41(55-43)57(26-12-22-46)27-13-23-47/h1-9,14-19,37H,10-13,20-33,44-47H2,(H,48,50,52,54)(H,49,51,53,55) |
InChI-Schlüssel |
UQGVMWKDGZUMDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(CN1C2=NC(=NC(=N2)NCC3=CC=CC=C3)N(CCCN)CCCN)CC4=CC=CC=C4)C5=NC(=NC(=N5)NCC6=CC=CC=C6)N(CCCN)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12390519.png)




![2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390539.png)
![(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-2-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxypropanoyl]pentanamide](/img/structure/B12390544.png)




![(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12390572.png)


